Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate
Overview
Description
“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” is a chemical compound . It has a molecular weight of 291.33 . The IUPAC name for this compound is methyl 5-[4-(methylsulfonyl)phenyl]nicotinate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” can be represented by the linear formula C14H13NO4S . The InChI code for this compound is 1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” has a molecular weight of 291.33 .Scientific Research Applications
Application in Medicinal Chemistry
“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 893740-18-6 . It is used in the field of medicinal chemistry, particularly in the design and synthesis of anti-cancer agents .
Results or Outcomes
In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . The results were represented by IC50 values. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Application in Synthesis of Pyridinium Salts
Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . While the specific use of “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” in the synthesis of pyridinium salts is not detailed, it’s plausible that it could be used as a building block or intermediate in the synthesis of these compounds.
Results or Outcomes
The outcomes of using “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” in the synthesis of pyridinium salts would likely depend on the specific synthetic route and the other compounds involved in the reaction .
Application in Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” could potentially be used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . These scaffolds are important in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Method of Application
In the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, a sequential opening/closing cascade reaction is used . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Results or Outcomes
The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . The desired products were obtained with moderate to good yields .
Application in Synthesis of Pyridinium Salts
Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . While the specific use of “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” in the synthesis of pyridinium salts is not detailed, it’s plausible that it could be used as a building block or intermediate in the synthesis of these compounds.
Results or Outcomes
The outcomes of using “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” in the synthesis of pyridinium salts would likely depend on the specific synthetic route and the other compounds involved in the reaction .
Application in Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” could potentially be used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . These scaffolds are important in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Method of Application
In the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, a sequential opening/closing cascade reaction is used . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Results or Outcomes
The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . The desired products were obtained with moderate to good yields .
properties
IUPAC Name |
methyl 5-(4-methylsulfonylphenyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPYLEYFCLJNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602515 | |
Record name | Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate | |
CAS RN |
893740-18-6 | |
Record name | Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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